methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate
methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate
Brand Name:
Vulcanchem
CAS No.:
193743-79-2
VCID:
VC20898295
InChI:
InChI=1S/C8H12O5S/c1-3-12-7-5-14(10)4-6(13-7)8(9)11-2/h4,7H,3,5H2,1-2H3/t7-,14+/m1/s1
SMILES:
CCOC1CS(=O)C=C(O1)C(=O)OC
Molecular Formula:
C8H12O5S
Molecular Weight:
220.25 g/mol
methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate
CAS No.: 193743-79-2
Cat. No.: VC20898295
Molecular Formula: C8H12O5S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193743-79-2 |
|---|---|
| Molecular Formula | C8H12O5S |
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | methyl (2R,4R)-2-ethoxy-4-oxo-2,3-dihydro-1,4-oxathiine-6-carboxylate |
| Standard InChI | InChI=1S/C8H12O5S/c1-3-12-7-5-14(10)4-6(13-7)8(9)11-2/h4,7H,3,5H2,1-2H3/t7-,14+/m1/s1 |
| Standard InChI Key | QBUYOWFLRFAVLX-UOWDBTKRSA-N |
| Isomeric SMILES | CCO[C@H]1C[S@@](=O)C=C(O1)C(=O)OC |
| SMILES | CCOC1CS(=O)C=C(O1)C(=O)OC |
| Canonical SMILES | CCOC1CS(=O)C=C(O1)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator